N-Boc-(R)-2-Amino-3-methoxy-1-propanol

Description

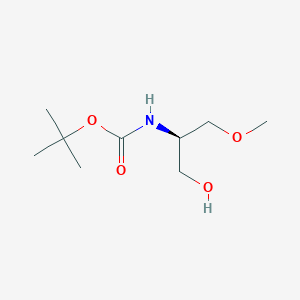

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-[(2R)-1-hydroxy-3-methoxypropan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO4/c1-9(2,3)14-8(12)10-7(5-11)6-13-4/h7,11H,5-6H2,1-4H3,(H,10,12)/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMWJWKLWQJMPMM-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CO)COC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CO)COC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183793-49-9 | |

| Record name | N-Boc-(R)-2-amino-3-methoxy-1-propanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Deprotection of the Amine. 2. Activation of the Hydroxyl Group. 3. Intramolecular Cyclization.

Alternatively, oxidation of the primary alcohol to an aldehyde, followed by deprotection of the amine, could lead to the formation of a cyclic imine, which could then be reduced to a saturated heterocycle.

Intermolecular Reactions to Form Heterocycles

N-Boc-(R)-2-amino-3-methoxy-1-propanol can also serve as a chiral building block in intermolecular reactions to construct larger heterocyclic systems. For example, the deprotected amino alcohol can react with dicarbonyl compounds or their equivalents in condensation reactions to form various heterocycles, such as pyrazines or piperazines, depending on the reaction partner.

The synthesis of thiazole-containing β-amino acids has been achieved through the condensation of 2-arylthiazole-4-carbaldehydes with ammonium acetate and malonic acid. farmaciajournal.com While not a direct cyclization of the starting material, this illustrates how amino-functionalized building blocks can be incorporated into heterocyclic structures.

Synthetic Methodologies for N Boc R 2 Amino 3 Methoxy 1 Propanol

Stereoselective Synthesis of N-Boc-(R)-2-Amino-3-methoxy-1-propanol

Stereoselective synthesis is critical for producing the desired (R)-enantiomer of the target molecule. This is accomplished through various strategies that either preserve existing chirality from a starting material or create the desired stereocenter with high fidelity.

One of the most direct routes to this compound involves the reduction of a suitable carboxylic acid derivative of N-Boc-O-methyl-D-serine. This "chiral pool" approach starts with O-methyl-D-serine, which is first protected at the amino group with a tert-butoxycarbonyl (Boc) group. The resulting N-Boc-O-methyl-D-serine is then typically converted to an ester (e.g., a methyl ester) to facilitate reduction.

The crucial step is the reduction of the ester to the primary alcohol. Various reducing agents can be employed for this transformation. Lithium borohydride (B1222165) (LiBH₄) in a solvent like tetrahydrofuran (B95107) (THF) is highly effective for reducing esters to alcohols. rsc.org An alternative method involves using sodium borohydride (NaBH₄) in combination with an additive like lithium chloride or calcium chloride to enhance its reducing power. Conditions for these reductions are generally mild to prevent racemization or side reactions. researchgate.net

Table 1: Comparison of Reducing Agents for N-Boc-α-Amino Acid Esters

| Reducing Agent | Typical Solvent | Temperature | Typical Yield | Notes |

|---|---|---|---|---|

| Lithium Borohydride (LiBH₄) | Tetrahydrofuran (THF) | 0 °C to Room Temp. | High | Commonly used for clean reduction of esters. rsc.org |

| Sodium Borohydride (NaBH₄) / CaCl₂ | Ethanol / THF | Room Temp. | Good to High | A safer and less expensive alternative to LiBH₄. |

| Red-Al® (Sodium bis(2-methoxyethoxy)aluminum hydride) | Toluene / THF | 0 °C to Room Temp. | High | Powerful reducing agent, effective for various amides and esters. researchgate.net |

Asymmetric aminohydroxylation is a powerful method for the simultaneous introduction of an amino group and a hydroxyl group across a carbon-carbon double bond in a stereocontrolled manner. For the synthesis of this compound, a suitable substrate would be an allyl ether derivative, such as 3-methoxypropene. Using a chiral osmium catalyst system with a nitrogen source (like a carbamate (B1207046) salt), it is possible to generate the desired amino alcohol stereoselectively. The specific ligand used with the osmium catalyst dictates the facial selectivity of the addition, thereby controlling the stereochemistry of the final product.

Chiral auxiliaries are chemical compounds temporarily incorporated into a synthetic route to direct a stereoselective transformation. wikipedia.org Once the desired stereochemistry is set, the auxiliary is removed. For synthesizing a molecule like this compound, one could employ an Evans oxazolidinone auxiliary. The synthesis would involve acylating the chiral auxiliary with a suitable acyl halide, followed by a stereoselective reaction (e.g., alkylation or aldol (B89426) reaction) where the bulky auxiliary blocks one face of the enolate, allowing the electrophile to approach from the less hindered side. Subsequent cleavage of the auxiliary would yield a chiral intermediate that can be converted to the target amino alcohol.

Biocatalysis offers a green and highly selective alternative to traditional chemical methods. nih.gov Enzymes such as lipases or ketoreductases can be used in two main ways:

Kinetic Resolution: A lipase (B570770) could be used to selectively acylate one enantiomer of a racemic mixture of 2-amino-3-methoxy-1-propanol, allowing for the separation of the acylated (S)-enantiomer from the unreacted (R)-enantiomer.

Asymmetric Reduction: A ketoreductase (KRED) enzyme could be used for the stereoselective reduction of a prochiral ketone precursor, N-Boc-2-amino-3-methoxy-propanone, to furnish the desired (R)-alcohol with very high enantiomeric excess. Biocatalytic reactions are often performed under mild conditions in aqueous media, reducing environmental impact. researchgate.netbeilstein-journals.org

Protecting Group Manipulations in this compound Synthesis

Protecting groups are essential in multi-step synthesis to mask reactive functional groups and prevent unwanted side reactions. jocpr.com In the synthesis of the title compound, the tert-butoxycarbonyl (Boc) group is the key protecting group for the amine.

The Boc group is typically introduced using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a base like triethylamine (B128534) or sodium bicarbonate. nih.gov This protection is robust and stable under a wide range of conditions, including the reduction of the carboxylic acid/ester group. uchicago.eduwiley-vch.de The Boc group is most commonly removed under acidic conditions, for example, using trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) or hydrogen chloride (HCl) in an organic solvent. ug.edu.pl Thermal deprotection methods have also been developed, offering an alternative to acid-catalyzed removal. nih.govacs.org The stability of the Boc group to basic, hydrogenolytic, and many organometallic conditions makes it an orthogonal protecting group to others like Benzyl (Bn) or Fluorenylmethoxycarbonyl (Fmoc) groups. jocpr.com

Optimization of Reaction Conditions for High Enantiopurity and Yield of this compound

Optimizing reaction conditions is crucial for developing a scalable and efficient synthesis. For the common route involving the reduction of an N-Boc-O-methyl-D-serine ester, key parameters to optimize include the choice of reducing agent, solvent, temperature, and reaction time. The goal is to maximize the yield while ensuring that the stereochemical integrity of the chiral center is maintained (i.e., preventing racemization) and minimizing byproduct formation.

For instance, while LiAlH₄ is a powerful reducing agent, it can sometimes lead to over-reduction or side reactions. Milder reagents like LiBH₄ or NaBH₄ are often preferred for their higher chemoselectivity. rsc.org Solvent choice can also influence the reaction; ethereal solvents like THF or diethyl ether are standard for hydride reductions. Temperature control is vital; starting reactions at 0 °C and allowing them to slowly warm to room temperature can help control the reaction rate and prevent degradation. researchgate.net

Table 2: Optimization Parameters for Ester Reduction in Amino Alcohol Synthesis

| Parameter | Condition 1 | Condition 2 | Desired Outcome | Rationale |

|---|---|---|---|---|

| Reducing Agent | LiBH₄ | NaBH₄ / Additive | High Yield, High Purity | LiBH₄ is very effective; NaBH₄ is milder and safer, with additives boosting reactivity. rsc.org |

| Solvent | Tetrahydrofuran (THF) | Ethanol (EtOH) | Good Solubility, Non-reactive | THF is standard for borohydride reductions. EtOH can be used with NaBH₄. |

| Temperature | 0 °C → Room Temp. | Room Temperature | Controlled Reaction | Lower temperatures can prevent side reactions and improve selectivity. researchgate.net |

| Work-up | Quenching with Sat. NH₄Cl | Quenching with Water/Acid | Safe Decomposition, Easy Isolation | Proper quenching is essential to safely destroy excess hydride and facilitate product extraction. |

By carefully selecting and optimizing these conditions, the synthesis of this compound can be achieved with high efficiency and enantiopurity, making this valuable building block readily available for further synthetic applications.

Green Chemistry Principles Applied to this compound Synthesis

The synthesis of specialty chemicals like this compound is increasingly being scrutinized through the lens of green chemistry. The twelve principles of green chemistry provide a framework for creating more sustainable chemical processes by minimizing waste, reducing the use of hazardous substances, and improving energy efficiency. For the synthesis of this compound, these principles can be applied by focusing on two primary areas: the catalytic production of the chiral amine precursor, (R)-2-Amino-3-methoxy-1-propanol, and the subsequent protection of the amino group.

Biocatalytic Routes to the Chiral Amine Precursor

A key aspect of a greener synthesis is the use of catalysis, particularly biocatalysis, which employs enzymes to perform chemical transformations with high selectivity and under mild conditions. The synthesis of the chiral amine precursor, (R)-2-Amino-3-methoxy-1-propanol, is an ideal candidate for this approach. Traditional chemical methods for producing such chiral amines often involve stoichiometric reagents and harsh conditions, leading to significant waste. In contrast, enzymatic processes offer a more sustainable alternative.

Research has demonstrated the efficacy of amine dehydrogenases (AmDHs) in the synthesis of short-chain chiral amines and amino alcohols. frontiersin.org For instance, the biocatalytic reductive amination of 1-methoxy-2-propanone using wild-type AmDHs has been shown to produce the corresponding amine with high conversion rates and excellent enantioselectivity. frontiersin.org While the specific synthesis of the (R)-enantiomer of 2-Amino-3-methoxy-1-propanol via this method is a logical extension, studies on the (S)-enantiomer, (S)-1-methoxypropan-2-amine, have shown promising results. Using the amine dehydrogenase from Microbacterium sp. (MicroAmDH), conversions of up to 97.1% with an enantiomeric excess (ee) of 97.4% have been achieved. frontiersin.org

This biocatalytic approach aligns with several green chemistry principles:

Catalysis: Enzymes are highly efficient catalysts, reducing the energy requirements of the reaction.

Reduced Derivatives: It allows for the direct synthesis of the chiral amine, potentially avoiding the need for protecting groups on the hydroxyl function.

High Selectivity: The enantioselectivity of enzymes minimizes the formation of unwanted stereoisomers, reducing waste and complex purification steps.

The table below summarizes the potential advantages of a biocatalytic route compared to a hypothetical traditional chemical synthesis for the amine precursor.

| Feature | Biocatalytic Reductive Amination | Traditional Chemical Synthesis (e.g., Chiral Resolution) |

| Catalyst | Amine Dehydrogenase (Enzyme) | Stoichiometric chiral resolving agent |

| Reaction Conditions | Aqueous buffer, near-neutral pH, moderate temperature | Often requires organic solvents, strong acids/bases |

| Enantioselectivity | Potentially >99% ee | Maximum theoretical yield of 50% for the desired enantiomer |

| Atom Economy | High | Low, due to the use of stoichiometric resolving agents |

| Waste Generation | Minimal, biodegradable catalyst | Significant salt and solvent waste |

Atom Economy and Greener Protection Step

The concept of atom economy, which measures the efficiency of a reaction in incorporating all reactant atoms into the final product, is a core tenet of green chemistry. primescholars.comjocpr.com The second step in the synthesis, the protection of the amino group with a tert-butyloxycarbonyl (Boc) group, can be optimized for atom economy.

A green and eco-friendly method for the Boc protection of amines and amino alcohols involves reacting the amine with di-tert-butyl dicarbonate (Boc)₂O under catalyst-free and solvent-free conditions. researchgate.net This approach offers a significant improvement over traditional methods that often utilize hazardous solvents like dichloromethane or N,N-dimethylformamide (DMF) and require a base catalyst. The solvent-free method proceeds under mild conditions and simplifies the work-up process, often providing the product in near-quantitative yield without the need for extensive purification. researchgate.net

The atom economy for this protection step is inherently high. The only byproduct is tert-butanol (B103910) and carbon dioxide, which are relatively benign.

Calculation of Atom Economy for Boc Protection:

The reaction is: (R)-2-Amino-3-methoxy-1-propanol + (Boc)₂O → this compound + tert-Butanol + CO₂

Molecular Weight of (R)-2-Amino-3-methoxy-1-propanol: 105.14 g/mol

Molecular Weight of (Boc)₂O: 218.25 g/mol

Molecular Weight of this compound: 205.25 g/mol

The percent atom economy is calculated as: (% Atom Economy) = [Molecular Weight of Desired Product / (Sum of Molecular Weights of all Reactants)] x 100

% Atom Economy = [205.25 / (105.14 + 218.25)] x 100 ≈ 63.5%

While not 100%, this value is characteristic of protection reactions where a portion of the protecting group reagent is released as a byproduct. The green advantage here lies in the benign nature of the byproducts and the elimination of solvents and catalysts.

Use of Renewable Feedstocks

Stereochemical Characterization and Stability of N Boc R 2 Amino 3 Methoxy 1 Propanol

Determination of Absolute Configuration for N-Boc-(R)-2-Amino-3-methoxy-1-propanol

The absolute configuration of a chiral molecule describes the spatial arrangement of its atoms or groups. For this compound, the "(R)" designation specifies the configuration at the chiral center, which is the carbon atom bearing the amino group. The absolute configuration of this compound is typically established during its synthesis, often starting from a chiral precursor with a known configuration.

Vibrational Circular Dichroism (VCD) is another powerful technique for determining the absolute configuration of chiral molecules in solution. This method, when combined with quantum chemical calculations, can provide an unambiguous assignment of the absolute configuration without the need for crystallization.

Chiral Purity Assessment and Enantiomeric Excess Determination of this compound

Chiral purity, often expressed as enantiomeric excess (e.e.), is a measure of the predominance of one enantiomer over the other in a mixture. High enantiomeric purity is crucial in many applications, particularly in the synthesis of pharmaceuticals, where the different enantiomers can have distinct biological activities.

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and reliable method for determining the enantiomeric excess of chiral compounds like this compound. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective in separating enantiomers of N-Boc protected amino derivatives. yakhak.org The separation is based on the differential interactions of the enantiomers with the chiral selector of the CSP.

A typical chiral HPLC analysis would involve dissolving the sample in a suitable mobile phase, such as a mixture of hexane (B92381) and isopropanol, and injecting it into the HPLC system. The two enantiomers would ideally exhibit different retention times, allowing for their quantification and the calculation of the enantiomeric excess.

Interactive Data Table: Example Chiral HPLC Analysis Data

The following table illustrates a hypothetical result from a chiral HPLC analysis of a sample of this compound.

| Enantiomer | Retention Time (min) | Peak Area |

| (S)-enantiomer | 8.5 | 1,500 |

| (R)-enantiomer | 10.2 | 98,500 |

In this example, the enantiomeric excess (e.e.) would be calculated as follows:

e.e. (%) = [ (AreaR - AreaS) / (AreaR + AreaS) ] x 100 e.e. (%) = [ (98,500 - 1,500) / (98,500 + 1,500) ] x 100 = 97%

This indicates that the sample is composed of 98.5% of the (R)-enantiomer and 1.5% of the (S)-enantiomer.

Stereochemical Stability and Potential for Racemization of this compound Under Various Conditions

The stereochemical stability of this compound is a critical consideration during its synthesis, purification, and storage. The tert-butyloxycarbonyl (Boc) protecting group is known for its stability under a wide range of conditions, particularly towards basic and nucleophilic reagents. researchgate.net

However, the Boc group is sensitive to acidic conditions. mdpi.comreddit.com Cleavage of the Boc group under strong acidic conditions is a common deprotection strategy. While the primary concern during deprotection is the removal of the protecting group, it is also important to consider the potential for racemization at the adjacent chiral center, although this is generally not a significant issue for this type of compound under standard deprotection protocols.

Of greater concern is the potential for racemization under basic conditions. While the Boc group itself is base-stable, the α-proton (the hydrogen atom on the chiral carbon) of N-Boc protected amino acid derivatives can be susceptible to abstraction by a strong base. This can lead to the formation of a planar enolate intermediate, which upon reprotonation can result in a mixture of both enantiomers, a process known as racemization. The presence of the methoxy (B1213986) group in this compound could potentially influence the acidity of the α-proton, but specific studies on this compound are lacking.

Thermal stress can also impact the stability of N-Boc protected compounds. High temperatures, especially in the presence of certain reagents or catalysts, could potentially lead to degradation or racemization. nih.gov Therefore, it is generally recommended to store this compound at controlled room temperature or under refrigeration to ensure its long-term stereochemical integrity.

Chemical Transformations and Derivatization of N Boc R 2 Amino 3 Methoxy 1 Propanol

Reactions at the Hydroxyl Moiety of N-Boc-(R)-2-Amino-3-methoxy-1-propanol

The primary hydroxyl group in this compound is a prime site for various chemical modifications, including esterification, etherification, oxidation, and substitution reactions. These transformations are crucial for building molecular complexity and introducing new functionalities.

Esterification: The hydroxyl group can be readily converted into an ester. Standard esterification conditions, such as reaction with an acyl chloride or a carboxylic acid using a coupling agent like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are generally effective. For instance, the reaction with a carboxylic acid in the presence of DCC and a catalytic amount of 4-dimethylaminopyridine (DMAP) yields the corresponding ester. Alternatively, reaction with an acid anhydride in the presence of a base like triethylamine (B128534) or pyridine can also afford the ester. researchgate.net

Etherification: The formation of an ether from the hydroxyl group can be achieved under various conditions. The Williamson ether synthesis, involving deprotonation of the alcohol with a strong base like sodium hydride to form an alkoxide, followed by reaction with an alkyl halide, is a common method. Another approach involves the use of alkylating agents such as dimethyl sulfate or alkyl halides in the presence of a base like potassium carbonate. researchgate.net For amino alcohols, selective etherification of the hydroxyl group can be challenging due to the competing N-alkylation. However, the presence of the Boc protecting group on the amine mitigates this issue by reducing its nucleophilicity. google.com

Table 1: Representative Esterification and Etherification Reactions

| Reaction Type | Reagents and Conditions | Product Type |

|---|---|---|

| Esterification | Carboxylic acid, DCC, DMAP, CH₂Cl₂ | Carboxylate Ester |

| Esterification | Acyl chloride, Triethylamine, CH₂Cl₂ | Carboxylate Ester |

| Etherification | 1. NaH, THF; 2. Alkyl halide | Alkyl Ether |

| Etherification | Alkyl halide, K₂CO₃, CH₃CN, heat | Alkyl Ether |

Oxidation of the primary alcohol in this compound can lead to the corresponding aldehyde or carboxylic acid, depending on the oxidant and reaction conditions. Mild oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane are typically used for the synthesis of the aldehyde. Stronger oxidizing agents, like Jones reagent (CrO₃ in sulfuric acid and acetone) or potassium permanganate, will oxidize the alcohol directly to the carboxylic acid. core.ac.uk

The resulting aldehyde is a valuable intermediate for further transformations, including reductive amination, Wittig reactions, and aldol (B89426) condensations. The carboxylic acid derivative can be activated and coupled with amines or alcohols to form amides or esters, respectively.

Table 2: Oxidation Reactions of the Hydroxyl Group

| Desired Product | Oxidizing Agent | Typical Conditions |

|---|---|---|

| Aldehyde | Pyridinium chlorochromate (PCC) | CH₂Cl₂, room temperature |

| Aldehyde | Dess-Martin periodinane | CH₂Cl₂, room temperature |

| Carboxylic Acid | Jones Reagent (CrO₃/H₂SO₄/acetone) | 0 °C to room temperature |

| Carboxylic Acid | Potassium permanganate (KMnO₄) | Basic aqueous solution, heat |

The hydroxyl group can be replaced by a halogen atom through various substitution reactions. Treatment with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can convert the alcohol to the corresponding chloride or bromide, respectively. These reactions often proceed with inversion of stereochemistry if the reaction center is chiral and the mechanism is Sₙ2. The resulting alkyl halides are versatile intermediates for nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups.

Transformations Involving the Boc-Protected Amine Functionality of this compound

The tert-butoxycarbonyl (Boc) protecting group on the amine is stable under many reaction conditions but can be selectively removed to liberate the free amine. This deprotected amine can then undergo various transformations, most notably acylation reactions to form amides and sulfonamides.

The Boc group is most commonly removed under acidic conditions. researchgate.net A solution of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) or hydrogen chloride (HCl) in an organic solvent like dioxane or ethyl acetate are standard reagents for this transformation. nih.govreddit.com The reaction is typically fast and clean, proceeding at room temperature. nih.gov It is important to note that strongly acidic conditions can potentially affect other acid-sensitive functional groups within the molecule.

Alternative, milder methods for Boc deprotection have also been developed. These include the use of Lewis acids, such as zinc bromide or magnesium perchlorate, and thermal deprotection. semanticscholar.orgacs.org Catalyst-free deprotection in hot water has also been reported as an environmentally friendly option. semanticscholar.org

Table 3: Common Boc Deprotection Methods

| Reagent(s) | Solvent(s) | Typical Conditions |

|---|---|---|

| Trifluoroacetic acid (TFA) | Dichloromethane (CH₂Cl₂) | Room temperature |

| Hydrogen chloride (HCl) | Dioxane, Ethyl acetate | Room temperature |

| Oxalyl chloride | Methanol | Room temperature |

| Zinc bromide (ZnBr₂) | Dichloromethane (CH₂Cl₂) | Room temperature |

| Heat | Various high-boiling solvents | Elevated temperatures |

Once the Boc group is removed, the resulting primary amine, (R)-2-amino-3-methoxy-1-propanol, can be acylated to form amides or sulfonamides.

Amide Formation: The free amine readily reacts with activated carboxylic acid derivatives, such as acyl chlorides, anhydrides, or esters, to form the corresponding amide. Peptide coupling reagents like EDC or HBTU can also be employed to facilitate the reaction between the amine and a carboxylic acid. acs.org These reactions are fundamental in peptide synthesis and for the introduction of various acyl groups.

Sulfonamide Formation: The deprotected amine can also react with sulfonyl chlorides in the presence of a base, such as triethylamine or pyridine, to yield sulfonamides. This reaction is a common method for introducing sulfonyl groups into molecules, which are important pharmacophores in many drug candidates. google.com

Reactivity and Modifications of the Methoxy (B1213986) Group in this compound

The methoxy group (-OCH₃) in this compound is generally considered to be a relatively inert functional group. However, under specific conditions, it can undergo cleavage to yield the corresponding alcohol. This transformation, known as O-demethylation, typically requires harsh reaction conditions, such as treatment with strong acids like hydrobromic acid (HBr) or Lewis acids like boron tribromide (BBr₃).

The presence of other functional groups in the molecule, particularly the protected amine and the primary alcohol, necessitates careful selection of reagents to ensure chemoselectivity. For instance, the use of BBr₃ is a common method for cleaving methyl ethers, and with careful control of stoichiometry and temperature, it may be possible to selectively deprotect the methoxy group without affecting the Boc protecting group.

Scheme 2: O-Demethylation of the Methoxy Group

Reaction with a demethylating agent to yield the corresponding diol.

The resulting diol, N-Boc-(R)-2-amino-1,3-propanediol, is a valuable chiral building block for the synthesis of more complex molecules. The two hydroxyl groups can be further functionalized, either simultaneously or selectively, to introduce a variety of substituents.

Applications of N Boc R 2 Amino 3 Methoxy 1 Propanol As a Chiral Building Block in Asymmetric Synthesis

N-Boc-(R)-2-Amino-3-methoxy-1-propanol in the Design and Synthesis of Chiral Ligands

The versatility of this compound stems from its identity as a chiral β-amino alcohol, a class of compounds renowned for its role in the synthesis of privileged ligands for asymmetric catalysis. bldpharm.com The defined stereocenter is located adjacent to the coordinating nitrogen atom, allowing for direct influence over the stereochemical outcome of catalytic reactions. bldpharm.comdiva-portal.org

Chiral phosphine (B1218219) ligands are pivotal in transition-metal-catalyzed asymmetric reactions, where they coordinate to metal centers to create a chiral environment that dictates enantioselectivity. tcichemicals.com β-Aminophosphine derivatives, in particular, have been synthesized from chiral amino alcohols. The typical synthetic route involves the conversion of the primary alcohol group of the N-protected amino alcohol to a good leaving group, such as a tosylate, followed by nucleophilic substitution with a metal phosphide, like potassium diphenylphosphide. rsc.org Subsequent deprotection of the Boc group can yield the final β-aminophosphine ligand.

While this is a general and effective route for this class of compounds, specific examples detailing the synthesis of chiral phosphine ligands directly from this compound are not extensively documented in preeminent research literature. rsc.org

Table 1: General Synthesis of β-Aminophosphine Ligand

| Step | Reactant | Reagents | Product | Purpose |

| 1 | This compound | 1. p-Toluenesulfonyl chloride, Pyridine; 2. Potassium diphenylphosphide | N-Boc-(R)-2-amino-3-methoxy-1-diphenylphosphinopropane | Introduction of the phosphine moiety. |

| 2 | N-Boc-(R)-2-amino-3-methoxy-1-diphenylphosphinopropane | Trifluoroacetic acid | (R)-2-amino-3-methoxy-1-diphenylphosphinopropane | Deprotection of the amine. |

This table illustrates a generalized synthetic pathway based on established methods for analogous chiral amino alcohols.

Chiral oxazoline-containing ligands are among the most successful and widely used classes of ligands in asymmetric catalysis. bldpharm.com Their synthesis is well-established and typically involves the cyclization of a chiral β-amino alcohol with functional groups like nitriles or carboxylic acids. wikipedia.org

Bis(oxazoline) (BOX) ligands, which are often C₂-symmetric, are conveniently prepared from bifunctional starting materials, allowing both oxazoline (B21484) rings to form simultaneously. wikipedia.org The synthesis generally involves reacting two equivalents of a chiral amino alcohol with a dinitrile or a dicarboxylic acid derivative, such as a dialkyl malonate. acs.org The chirality is introduced by the amino alcohol, making this compound a suitable precursor. wikipedia.org After the initial reaction to form a bis(hydroxy)amide intermediate, cyclization is induced under dehydrating conditions to yield the final BOX ligand. acs.orgnih.gov

Table 2: General Synthesis of a C₂-Symmetric Bis(oxazoline) Ligand

| Starting Material 1 | Starting Material 2 | Intermediate | Final Product (BOX Ligand) |

| Malononitrile | 2 equiv. This compound | Bis(amidine) intermediate | 2,2'-Methylenebis[(4R)-4-(methoxymethyl)-4,5-dihydrooxazole] (after deprotection) |

| Diethyl malonate | 2 equiv. This compound | Bis(hydroxy)amide intermediate | 2,2'-Methylenebis[(4R)-4-(methoxymethyl)-4,5-dihydrooxazole] (after deprotection) |

This table outlines the general synthetic approach to BOX ligands using this compound as the chiral source, based on standard methodologies. acs.org

The structural motif of this compound is amenable to incorporation into a variety of other ligand scaffolds. For instance, it can be used to create tetradentate bis(oxazoline) ligands or be integrated into macrocyclic structures. diva-portal.orgutexas.edu The primary amino and hydroxyl groups provide two points for synthetic modification, allowing for the construction of complex, multifunctional ligands designed for specific catalytic applications. The development of such novel ligands is an ongoing area of research aimed at discovering catalysts with improved activity and enantioselectivity. nih.gov

This compound in Asymmetric Catalysis

Ligands derived from this compound are designed to be used in asymmetric catalysis, where they form chiral metal complexes that catalyze enantioselective transformations. The stereochemical information from the ligand is transferred to the substrate during the reaction, leading to the preferential formation of one enantiomer of the product.

Enantioselective hydrogenation is a powerful method for producing chiral compounds, particularly chiral alcohols. researchgate.net Chiral β-amino alcohols are key precursors for ligands used in Ru-catalyzed asymmetric transfer hydrogenation of ketones. researchgate.net For instance, complexes of ruthenium with chiral diphosphine and diamine ligands are highly effective for the hydrogenation of simple ketones. researchgate.net While N-Boc protected amino alcohols are used in these syntheses, specific performance data for catalysts derived explicitly from this compound are not widely reported. Separately, N-Boc-aminomethyl substituted ketones have been used as substrates in transfer hydrogenation reactions, achieving excellent enantioselectivity. nih.govacs.org

Table 3: Representative Data for Asymmetric Transfer Hydrogenation

| Substrate | Catalyst System | Enantiomeric Ratio (er) | Reference |

| α-unsubstituted N-Boc-aminomethyl ketone | RuCl(p-cymene)[(S,S)-Ts-DPEN] | 97:3 | nih.gov |

| Z-methoxime N-Boc-aminomethyl ketone | RuCl(p-cymene)[(S,S)-Ts-DPEN] | 98:2 | nih.gov |

Note: This table shows results for substrates containing an N-Boc-amino moiety, demonstrating the compatibility of this functional group in hydrogenation. The catalyst itself is not derived from this compound.

Asymmetric alkylation and Michael addition are fundamental carbon-carbon bond-forming reactions in organic synthesis. Chiral ligands are crucial for controlling the stereochemistry of these transformations. For example, BOX ligands complexed with Lewis acids like copper(II) or scandium(III) are effective catalysts for enantioselective Michael additions. researchgate.net The chiral environment created by the ligand-metal complex dictates the facial selectivity of the nucleophilic attack.

The application of ligands specifically derived from this compound in these reactions follows from the general utility of BOX and other amino alcohol-derived ligands. researchgate.netnih.gov However, detailed studies focusing on catalysts generated from this particular building block are not extensively covered in the surveyed literature. The effectiveness of such a catalyst would depend on the precise steric and electronic environment it creates around the metal center.

Despite a comprehensive search of available literature, no specific applications of This compound as a chiral building block in asymmetric aldol (B89426) and Mannich reactions, or in asymmetric C-C and C-X bond forming reactions were identified.

Similarly, there is no available research detailing the use of This compound as a chiral inductor in stoichiometric asymmetric reactions or its applications in the field of organocatalysis.

Therefore, the requested article detailing these specific applications cannot be generated based on the current scientific literature.

Synthesis of Complex Organic Molecules and Pharmaceutical Intermediates Utilizing N Boc R 2 Amino 3 Methoxy 1 Propanol

Construction of Chiral Drug Scaffolds and Precursors Using N-Boc-(R)-2-Amino-3-methoxy-1-propanol

Chiral amino alcohols are crucial intermediates in pharmaceutical synthesis due to their bifunctional nature, possessing both an amine and a hydroxyl group with a defined stereocenter. nih.govenamine.net this compound, with its protected amine, free primary alcohol, and chiral center, is structurally suited to be a precursor for complex chiral drug scaffolds. nih.gov The N-Boc (tert-butoxycarbonyl) protecting group is advantageous as it can be removed under mild acidic conditions, which is a common strategy in multi-step drug synthesis. biosynth.com The stereochemistry at the second carbon is critical for the biological activity of many drugs, making such enantiomerically pure building blocks highly valuable. nih.gov

However, a specific search of scientific databases reveals no concrete examples of drug scaffolds or pharmaceutical precursors that have been synthesized utilizing this compound as a starting material. While its potential is clear, its actual application in this area is not publicly documented.

Role of this compound in Total Synthesis of Natural Products

Despite its potential, there are no published total syntheses of natural products that explicitly report the use of this compound as a key intermediate or starting material. Synthetic chemists often have multiple choices for chiral synthons, and it appears this specific O-methylated serinol derivative has not been featured in reported synthetic routes. beilstein-journals.orgmdpi.com

Synthesis of Amino Acid Derivatives and Peptidomimetics Incorporating this compound

N-Boc protected amino alcohols are foundational in the synthesis of non-standard amino acids and peptidomimetics—molecules that mimic the structure and function of peptides. nih.gov The primary alcohol of this compound could be oxidized to a carboxylic acid to form an O-methylated N-Boc-serine derivative. Alternatively, it could be incorporated into a peptide backbone to create a reduced amide bond isostere, potentially improving the pharmacokinetic properties of the resulting peptidomimetic. univ-rennes1.fr

While the synthesis of various amino acid derivatives and peptidomimetics from similar N-Boc amino alcohols is a well-established field, there is no specific literature describing the incorporation of the this compound unit into such structures.

Application in the Stereoselective Synthesis of Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals and natural products. rsc.orgorganic-chemistry.orgnih.govnd.eduorganic-chemistry.org Chiral amino alcohols are versatile precursors for these structures. For instance, this compound could theoretically undergo intramolecular cyclization reactions to form chiral oxazolidines, piperidines, or other heterocycles. The primary alcohol could be converted to a leaving group, allowing for intramolecular nucleophilic attack by the deprotected amine to form a cyclic structure, preserving the original stereochemistry.

A literature review confirms that many strategies exist for synthesizing N-heterocycles from amino alcohols. nih.govorganic-chemistry.org However, no studies have been published that specifically demonstrate the use of this compound for the stereoselective synthesis of any particular nitrogen-containing heterocycle.

Development of Stereodefined Building Blocks for Material Science Applications

Chiral building blocks are increasingly used in material science to create polymers and other materials with unique stereodefined properties, such as chiral recognition capabilities or specific optical activities. The defined stereochemistry of this compound makes it a potential monomer for the synthesis of chiral polymers or a component in the creation of chiral liquid crystals or metal-organic frameworks.

The application of chiral amino acid-based molecules in polymer synthesis is an active area of research. However, there is no available research that documents the use of this compound in the development of any stereodefined building blocks for material science.

Computational and Theoretical Investigations of N Boc R 2 Amino 3 Methoxy 1 Propanol

Conformational Analysis and Energy Landscapes of N-Boc-(R)-2-Amino-3-methoxy-1-propanol

The flexibility of this compound, arising from several rotatable single bonds, gives rise to a complex potential energy surface with multiple local minima corresponding to different conformers. Conformational analysis is crucial for understanding the molecule's preferred shapes, which in turn influence its physical properties and reactivity.

Computational methods, such as molecular mechanics and quantum chemical calculations, are employed to systematically explore the conformational space. A typical approach involves an initial broad search using a computationally less expensive method, followed by geometry optimization of the low-energy conformers using a more accurate method like Density Functional Theory (DFT). The results of such an analysis allow for the construction of an energy landscape, which maps the relative energies of the different conformations.

A hypothetical conformational analysis could yield a set of low-energy conformers, as detailed in the interactive table below. The relative energies are typically reported in kcal/mol with respect to the most stable conformer.

Table 1: Calculated Relative Energies of Low-Energy Conformers of this compound

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle (O-C-C-N) (°) | Hydrogen Bond (O-H···O=C) Distance (Å) |

|---|---|---|---|

| A | 0.00 | -65.2 | 1.98 |

| B | 0.85 | 175.8 | - |

| C | 1.52 | 58.9 | 2.15 |

Density Functional Theory (DFT) Studies on Reactivity and Stereoselectivity of this compound Derived Intermediates

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and reactivity of molecules. For this compound, DFT studies can provide valuable insights into the behavior of its derived intermediates in chemical reactions.

For instance, in a deprotection-reaction sequence, the nature of the resulting amino alcohol intermediate is critical. DFT calculations can be used to model the transition states of reactions involving these intermediates, thereby predicting the most likely reaction pathways and the stereochemical outcomes. The calculated activation energies for different pathways can explain observed stereoselectivities.

Frontier Molecular Orbital (FMO) theory, often used in conjunction with DFT, can explain the reactivity of these intermediates. The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can indicate the sites most susceptible to nucleophilic or electrophilic attack.

Below is a representative table of DFT-calculated properties for a hypothetical intermediate derived from this compound.

Table 2: DFT Calculated Properties of a Hypothetical Intermediate

| Property | Value |

|---|---|

| HOMO Energy (eV) | -6.25 |

| LUMO Energy (eV) | 1.15 |

| HOMO-LUMO Gap (eV) | 7.40 |

| Calculated Dipole Moment (Debye) | 2.87 |

Molecular Modeling of this compound-Derived Catalysts and Their Interactions

The chiral nature of this compound makes it an attractive scaffold for the development of asymmetric catalysts. polyu.edu.hk Molecular modeling techniques are instrumental in designing such catalysts and understanding their mechanism of action.

A common approach involves the coordination of the deprotected amino alcohol to a metal center, forming a chiral catalyst. Computational models of these catalysts can be built and their interactions with substrate molecules can be simulated. These simulations can help predict the enantioselectivity of the catalyzed reaction by comparing the energies of the transition states leading to the different stereoisomeric products.

For example, in an asymmetric reduction of a ketone, the catalyst derived from (R)-2-Amino-3-methoxy-1-propanol would create a chiral pocket. Molecular docking and molecular dynamics simulations can be used to study how the ketone substrate binds within this pocket and to identify the key interactions that favor the formation of one enantiomer of the product alcohol over the other. The three-point interaction model is often invoked to explain the observed stereoselectivity. researchgate.net

The following table provides hypothetical interaction energies for a catalyst derived from the title compound with the two enantiomers of a prochiral substrate.

Table 3: Calculated Interaction Energies for a Chiral Catalyst-Substrate Complex

| Catalyst-Substrate Complex | Interaction Energy (kcal/mol) | Key Intermolecular Distance (Å) |

|---|---|---|

| Catalyst-(R)-Substrate | -12.5 | 2.8 (O-H···O=C) |

| Catalyst-(S)-Substrate | -9.8 | 3.5 (O-H···O=C) |

Prediction of Spectroscopic Properties and Chiral Recognition Mechanisms Involving this compound

Computational methods can accurately predict various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants. uncw.edu These predictions are valuable for structure verification and for interpreting experimental spectra. DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can provide theoretical NMR data that can be compared with experimental results. uncw.edu

For a molecule like this compound, with multiple chiral centers, predicted NMR spectra can help in assigning the relative and absolute stereochemistry. By calculating the spectra for different diastereomers and conformers and comparing them to the experimental data, the correct structure can be identified.

Furthermore, computational studies are crucial for understanding chiral recognition mechanisms. researchgate.net For example, when this compound interacts with another chiral molecule, such as a chiral stationary phase in chromatography, the non-covalent interactions that lead to the separation of enantiomers can be modeled. By calculating the binding energies of the diastereomeric complexes, the basis for chiral recognition can be elucidated.

A table of predicted versus hypothetical experimental NMR chemical shifts is provided below.

Table 4: Predicted vs. Hypothetical Experimental 13C NMR Chemical Shifts (ppm)

| Carbon Atom | Predicted Chemical Shift (ppm) | Hypothetical Experimental Shift (ppm) |

|---|---|---|

| C=O (Boc) | 156.5 | 156.2 |

| C(CH3)3 (Boc) | 79.8 | 79.5 |

| CH2-O-CH3 | 74.2 | 73.9 |

| CH-NH | 52.1 | 51.8 |

| CH2-OH | 65.3 | 65.0 |

| O-CH3 | 59.1 | 58.8 |

| C(CH3)3 (Boc) | 28.4 | 28.1 |

Emerging Research Directions and Future Prospects for N Boc R 2 Amino 3 Methoxy 1 Propanol

Development of Novel and More Efficient Synthetic Routes to N-Boc-(R)-2-Amino-3-methoxy-1-propanol

The development of efficient and stereoselective synthetic routes is crucial for the accessibility of enantiomerically pure compounds like this compound. Current research horizons are focused on moving beyond traditional multi-step procedures, which often involve tedious protection/deprotection steps and the use of hazardous reagents. nih.gov

One promising direction is the application of biocatalysis. Engineered enzymes, such as amine dehydrogenases (AmDHs) or transaminases, offer a green and highly selective alternative for the synthesis of chiral amino alcohols. frontiersin.orgnih.govuniovi.es These enzymatic methods can provide high enantiomeric excess under mild reaction conditions, using ammonia (B1221849) as an inexpensive amino donor and water as a benign solvent. frontiersin.orgnih.gov For instance, the asymmetric reductive amination of a corresponding α-hydroxy ketone precursor could provide a direct and efficient route to the core amino alcohol structure. frontiersin.orgnih.gov Furthermore, enzymatic cascade reactions, where multiple transformations are performed in a single pot, can significantly improve process efficiency and reduce waste. nih.gov

Another area of active research is the development of novel catalytic asymmetric methods. For example, chromium-catalyzed asymmetric cross-coupling reactions between aldehydes and imines have been shown to be effective for the modular synthesis of chiral β-amino alcohols. westlake.edu.cn Adapting such methodologies could provide a convergent and flexible route to this compound and its derivatives. The synthesis often starts from readily available chiral precursors like amino acids. For example, L-serine can be a starting material for N-Boc protected oxazolidine (B1195125) derivatives, which are precursors to chiral amino alcohols. tsijournals.com The reduction of N-protected amino acids or their esters using reagents like sodium bis(2-methoxyethoxy)aluminum hydride (Vitride or Red-Al®) is another efficient method that proceeds without loss of enantiomeric purity. researchgate.net

| Synthetic Strategy | Key Features | Potential Advantages | Representative Research Areas |

| Biocatalysis | Use of engineered enzymes (e.g., AmDHs, transaminases). frontiersin.orgnih.gov | High stereoselectivity, mild reaction conditions, green reagents. nih.govfrontiersin.org | Asymmetric reductive amination of α-hydroxy ketones. nih.gov |

| Catalytic Asymmetric Synthesis | Transition metal catalysis (e.g., Cr-catalyzed cross-coupling). westlake.edu.cn | Modular and flexible approach from simple starting materials. westlake.edu.cn | Asymmetric cross aza-pinacol couplings. westlake.edu.cn |

| Chiral Pool Synthesis | Utilization of readily available chiral starting materials (e.g., L-serine). tsijournals.com | Inherent stereochemistry from the starting material. tsijournals.com | Synthesis of oxazolidine precursors. tsijournals.com |

| Efficient Reduction Methods | Use of powerful and selective reducing agents (e.g., Vitride). researchgate.net | Rapid reaction times and high yields without racemization. researchgate.net | Direct reduction of N-protected amino acid derivatives. researchgate.net |

Expansion of this compound Applications in Unexplored Asymmetric Transformations

The structural motifs present in this compound make it an attractive candidate for applications in asymmetric catalysis, an area of chemistry focused on controlling the stereochemical outcome of reactions. beilstein-journals.org Chiral amino alcohols are well-established as effective chiral auxiliaries, ligands, and organocatalysts. sigmaaldrich.com

As a chiral auxiliary , the molecule can be temporarily incorporated into a substrate to direct a subsequent stereoselective transformation. wikipedia.org The rigid conformation that can be achieved upon chelation to a metal center can effectively shield one face of the molecule, leading to high diastereoselectivity in reactions such as alkylations or aldol (B89426) additions. After the desired stereocenter is created, the auxiliary can be cleaved and potentially recycled.

Furthermore, this compound can serve as a precursor to a wide range of chiral ligands for transition-metal-catalyzed reactions. The amino and hydroxyl groups provide two coordination sites for metal ions, and the Boc-protecting group can be removed or replaced to modulate the ligand's electronic and steric properties. Such ligands are instrumental in a variety of asymmetric transformations, including hydrogenations, C-H arylations, and cycloadditions. beilstein-journals.org The development of novel ligands derived from this amino alcohol could lead to breakthroughs in catalytic efficiency and enantioselectivity for previously challenging reactions.

The field of organocatalysis , which uses small organic molecules to catalyze reactions, represents another promising avenue. rsc.org Derivatives of this compound could be designed to act as catalysts for reactions like asymmetric Mannich or Michael additions, expanding the toolkit available to synthetic chemists for the construction of complex chiral molecules.

Future research will likely explore the synthesis of novel ligand libraries based on this scaffold and test their efficacy in a broad spectrum of asymmetric catalytic reactions, potentially uncovering new and powerful synthetic methodologies.

| Potential Application Area | Role of this compound | Examples of Asymmetric Transformations |

| Chiral Auxiliary | Temporarily incorporated to control stereochemistry. wikipedia.org | Asymmetric alkylation, aldol reactions, Diels-Alder reactions. |

| Chiral Ligand | As a precursor to ligands for metal catalysts. | Asymmetric hydrogenation, C-H activation, cycloadditions. beilstein-journals.org |

| Organocatalysis | As a scaffold for the design of small molecule catalysts. rsc.org | Asymmetric Mannich reactions, Michael additions. rsc.org |

Integration of this compound in Flow Chemistry and Continuous Manufacturing Processes

Flow chemistry, or continuous manufacturing, is a paradigm shift in chemical synthesis, moving from traditional batch-wise production to continuous processing in smaller, more efficient reactors. This technology offers numerous advantages, including enhanced safety, improved heat and mass transfer, better reproducibility, and the potential for automation and process intensification. nih.govresearchgate.net

The synthesis and manipulation of N-Boc protected compounds are well-suited for integration into flow processes. For instance, the deprotection of N-Boc groups, a common step in multi-step synthesis, can be efficiently carried out in continuous flow reactors under high-temperature conditions, often without the need for acid catalysts. researchgate.netnih.govacs.org This approach can reduce reaction times and simplify purification procedures. researchgate.net The use of solid acid catalysts in flow reactors further enhances the sustainability of the process by allowing for catalyst recycling and minimizing waste. rsc.org

Moreover, the synthesis of the chiral amino alcohol core itself could be adapted to a continuous flow setup. Enzymatic syntheses, in particular, benefit from the controlled environment of microreactors, which can lead to higher yields and productivity. nih.govresearchgate.net A cascading continuous-flow microreactor system could be envisioned where the starting materials are continuously fed into the reactor, and the product, this compound, is collected at the outlet after a series of enzymatic transformations. nih.gov

The integration of the synthesis and subsequent transformations of this compound into continuous manufacturing processes is a key area for future research. This would not only make its production more efficient and scalable but also facilitate its use in the multi-step synthesis of high-value products like pharmaceuticals.

Sustainable and Economically Viable Production of this compound for Industrial Applications

For this compound to be widely adopted in industrial applications, its production must be both sustainable and economically viable. Green chemistry principles provide a framework for achieving these goals by focusing on maximizing atom economy, using less hazardous chemicals, and minimizing waste. rsc.orgbeilstein-journals.org

The shift towards biocatalytic and enzymatic processes, as discussed earlier, is a major step towards sustainable production. nih.govnih.govuniovi.es These methods often operate in aqueous media at ambient temperature and pressure, significantly reducing the energy consumption and environmental impact associated with traditional organic synthesis. frontiersin.org The use of renewable starting materials, such as those derived from biomass, is another key aspect of green chemistry that could be explored for the synthesis of this compound.

Improving the atom economy of the synthesis is also crucial. This involves designing synthetic routes where the maximum number of atoms from the reactants are incorporated into the final product. rsc.org The development of catalytic processes, where a small amount of a catalyst can generate large quantities of product, is central to this goal.

Future research will need to focus on a holistic approach to process development, considering not only the chemical efficiency but also the environmental impact and economic feasibility of the entire manufacturing process. This will be essential for establishing this compound as a readily available and cost-effective building block for the chemical industry.

Q & A

Basic: What safety protocols are critical when handling N-Boc-(R)-2-Amino-3-methoxy-1-propanol in laboratory settings?

Answer:

Handling this compound requires adherence to GHS hazard classifications, including skin/eye irritation (Category 2A) and respiratory irritation (Category 3). Key precautions include:

- Personal Protective Equipment (PPE): Wear nitrile gloves (EN 374 certified), safety goggles, and lab coats to avoid direct contact .

- Ventilation: Use fume hoods to minimize inhalation risks, as inadequate ventilation may necessitate respiratory protection .

- Spill Management: Collect spills using inert absorbents (e.g., vermiculite) and avoid aqueous cleanup to prevent environmental contamination .

- First Aid: For eye exposure, rinse with water for ≥15 minutes; for skin contact, wash thoroughly with soap and water .

Basic: What spectroscopic techniques are optimal for confirming the structure and purity of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR): Use H and C NMR to verify stereochemistry and Boc-group integrity. The methoxy group’s singlet at ~3.3 ppm and tert-butyl protons at ~1.4 ppm are diagnostic .

- Infrared Spectroscopy (IR): Confirm the presence of carbamate (Boc) C=O stretch at ~1680–1720 cm and O–H/N–H stretches between 3200–3500 cm .

- High-Performance Liquid Chromatography (HPLC): Chiral columns (e.g., CHIRALPAK®) can resolve enantiomeric purity, critical for validating the (R)-configuration .

Advanced: How can researchers minimize racemization during Boc deprotection of this compound under acidic conditions?

Answer:

Racemization risks arise from prolonged exposure to strong acids (e.g., TFA). Mitigation strategies include:

- Low-Temperature Deprotection: Perform reactions at 0–4°C to reduce protonation of the chiral center .

- Scavenger Use: Add scavengers like triisopropylsilane (TIPS) to quench reactive intermediates and shorten reaction times .

- Kinetic Monitoring: Use inline FTIR or LC-MS to track deprotection progress and terminate reactions at >95% completion to avoid side reactions .

Advanced: What experimental approaches resolve contradictions in reported stability data for this compound under varying storage conditions?

Answer:

Conflicting stability data (e.g., decomposition under humidity vs. ambient storage) can be addressed via:

- Controlled Stability Studies: Store aliquots at defined conditions (e.g., 4°C, 25°C/60% RH, -20°C) and analyze purity monthly via HPLC .

- Degradation Pathway Analysis: Use LC-HRMS to identify decomposition products (e.g., tert-butyl alcohol from Boc cleavage) and correlate with storage parameters .

- Moisture Control: Employ desiccants or inert-atmosphere storage (argon) to assess humidity’s role in hydrolytic instability .

Advanced: How does the methoxy group in this compound influence its reactivity in peptide coupling reactions compared to non-substituted analogs?

Answer:

The methoxy group:

- Steric Effects: Reduces nucleophilicity of the adjacent hydroxyl, slowing acylation rates. Pre-activation with DIC/HOBt is recommended to enhance coupling efficiency .

- Hydrogen Bonding: The ether oxygen can stabilize transition states in SN2 reactions, improving regioselectivity in alkylation steps .

- Comparative Studies: Substitute with hydroxyl or ethoxy groups to evaluate electronic vs. steric contributions using kinetic profiling (e.g., measurements) .

Basic: What synthetic routes are most efficient for introducing the Boc protecting group to (R)-2-Amino-3-methoxy-1-propanol?

Answer:

- Stepwise Boc Protection: React the free amine with di-tert-butyl dicarbonate (BocO) in a biphasic system (CHCl/HO) with NaHCO as a base. Monitor pH to maintain 8–9 for optimal carbamate formation .

- Solvent Selection: Use THF for improved solubility of intermediates, followed by aqueous workup to remove unreacted BocO .

- Yield Optimization: Typical yields range 70–85%; recrystallize from ethyl acetate/hexane to achieve >99% purity .

Advanced: How can computational modeling guide the design of derivatives of this compound for enhanced bioactivity?

Answer:

- Docking Studies: Use Schrödinger Suite or AutoDock to predict interactions between derivatives and target proteins (e.g., enzyme active sites) .

- QSAR Analysis: Correlate substituent effects (e.g., methoxy vs. ethoxy) with bioactivity data to identify pharmacophore requirements .

- MD Simulations: Assess conformational stability of Boc-protected intermediates under physiological conditions to prioritize synthetically feasible candidates .

Basic: What are the ecological disposal considerations for this compound waste?

Answer:

- Waste Segregation: Collect organic waste separately and avoid drain disposal due to potential aquatic toxicity .

- Neutralization: Treat acidic or basic waste streams to pH 6–8 before incineration by licensed facilities .

- Regulatory Compliance: Follow EPA guidelines for carbamate-containing compounds, ensuring documentation of disposal manifests .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.